molecular formula C11H24O2 B595612 (3R)-3-Methoxydecan-1-OL CAS No. 185954-75-0

(3R)-3-Methoxydecan-1-OL

Cat. No.: B595612
CAS No.: 185954-75-0
M. Wt: 188.311
InChI Key: FVSDHZHOJJXJTA-LLVKDONJSA-N
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Description

(3R)-3-Methoxydecan-1-OL is an organic compound with the molecular formula C11H24O2 It is a chiral alcohol, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-Methoxydecan-1-OL typically involves the following steps:

    Starting Material: The synthesis often begins with a suitable alkene or alkyne precursor.

    Hydroboration-Oxidation: The alkene undergoes hydroboration-oxidation to introduce the hydroxyl group at the desired position.

    Methoxylation: The hydroxyl group is then converted to a methoxy group using reagents such as methyl iodide (CH3I) in the presence of a base like sodium hydride (NaH).

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Catalytic Hydrogenation: Using a catalyst such as palladium on carbon (Pd/C) to hydrogenate an appropriate precursor.

    Enzymatic Resolution: Employing enzymes to selectively produce the (3R) enantiomer from a racemic mixture.

Chemical Reactions Analysis

Types of Reactions: (3R)-3-Methoxydecan-1-OL can undergo various chemical reactions, including:

    Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups using reagents like hydrogen bromide (HBr).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Hydrogen bromide (HBr) in the presence of a catalyst.

Major Products:

    Oxidation: (3R)-3-Methoxydecanal or (3R)-3-Methoxydecanoic acid.

    Reduction: Decane.

    Substitution: (3R)-3-Bromodecan-1-OL.

Scientific Research Applications

(3R)-3-Methoxydecan-1-OL has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of (3R)-3-Methoxydecan-1-OL involves its interaction with specific molecular targets:

    Enzymatic Interaction: The compound can act as a substrate or inhibitor for certain enzymes, affecting their activity.

    Pathways: It may influence metabolic pathways by altering the activity of enzymes involved in lipid metabolism.

Comparison with Similar Compounds

    (3S)-3-Methoxydecan-1-OL: The enantiomer of (3R)-3-Methoxydecan-1-OL, with similar chemical properties but different biological activity.

    3-Methoxydecan-1-OL: The racemic mixture containing both (3R) and (3S) enantiomers.

Uniqueness:

    Chirality: The (3R) configuration imparts specific stereochemical properties that can influence its reactivity and interaction with biological molecules.

    Selective Synthesis: The ability to selectively synthesize the (3R) enantiomer makes it valuable for applications requiring high enantiomeric purity.

Properties

IUPAC Name

(3R)-3-methoxydecan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24O2/c1-3-4-5-6-7-8-11(13-2)9-10-12/h11-12H,3-10H2,1-2H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVSDHZHOJJXJTA-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(CCO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC[C@H](CCO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20692941
Record name (3R)-3-Methoxydecan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20692941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185954-75-0
Record name (3R)-3-Methoxydecan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20692941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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